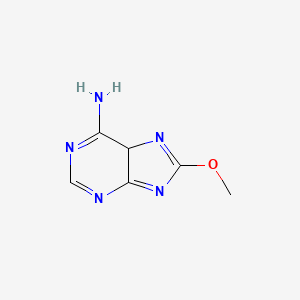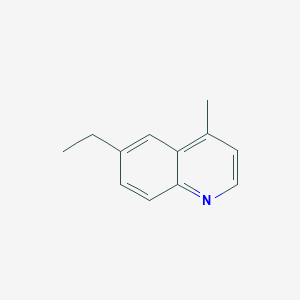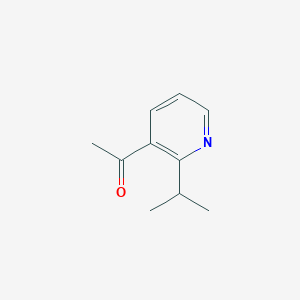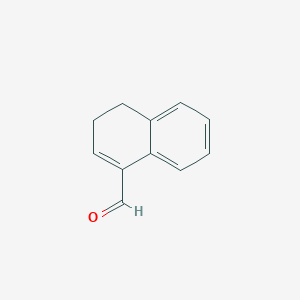
4-Amino-3-(methylamino)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Amino-3-(methylamino)benzamide is an organic compound with the molecular formula C8H11N3O. It is a derivative of benzamide, characterized by the presence of both amino and methylamino groups attached to the benzene ring. This compound is significant in medicinal chemistry as it serves as a building block for various drug candidates .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
There are two primary synthetic routes for the preparation of 4-Amino-3-(methylamino)benzamide:
Route 2: This route directly involves the selective acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride.
Industrial Production Methods
In industrial settings, the continuous flow microreactor system is employed for the synthesis of this compound. This system allows for precise control over reaction conditions, leading to high yields and selectivity. The reaction typically involves the use of 4-methylbenzene-1,3-diamine and benzoic anhydride as starting materials .
Analyse Des Réactions Chimiques
Types of Reactions
4-Amino-3-(methylamino)benzamide undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro derivatives.
Reduction: The nitro derivatives can be reduced back to amino groups.
Substitution: The amino groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.
Substitution: Electrophiles such as acyl chlorides and sulfonyl chlorides are used under basic conditions.
Major Products
The major products formed from these reactions include nitro derivatives, substituted benzamides, and various acylated products .
Applications De Recherche Scientifique
4-Amino-3-(methylamino)benzamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a precursor for the synthesis of biologically active molecules.
Medicine: It is a crucial building block for many drug candidates, including those with anti-inflammatory and analgesic properties.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-Amino-3-(methylamino)benzamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes, depending on its structure and functional groups. The amino and methylamino groups play a crucial role in binding to the active sites of enzymes, thereby modulating their activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(3-Amino-4-methylphenyl)benzamide
- N-(4-Methyl-3-nitrophenyl)benzamide
- N-(4-Methylphenyl)benzamide
Uniqueness
4-Amino-3-(methylamino)benzamide is unique due to the presence of both amino and methylamino groups, which confer distinct chemical and biological properties. This dual functionality allows for versatile applications in various fields, making it a valuable compound in both research and industry .
Propriétés
Formule moléculaire |
C8H11N3O |
|---|---|
Poids moléculaire |
165.19 g/mol |
Nom IUPAC |
4-amino-3-(methylamino)benzamide |
InChI |
InChI=1S/C8H11N3O/c1-11-7-4-5(8(10)12)2-3-6(7)9/h2-4,11H,9H2,1H3,(H2,10,12) |
Clé InChI |
UNUGQHUWVAHKLG-UHFFFAOYSA-N |
SMILES canonique |
CNC1=C(C=CC(=C1)C(=O)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-propyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B11917404.png)

![4-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde](/img/structure/B11917416.png)








